

Application Notes and Protocols for RP-1/LOX Combustion

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Compound of Interest		
Compound Name:	RP-1	
Cat. No.:	B1575958	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Application Notes Introduction to RP-1 and LOX Combustion

Rocket Propellant-1 (**RP-1**) is a highly refined form of kerosene, which, when combined with liquid oxygen (LOX) as an oxidizer, creates a potent bipropellant mixture used in rocketry. This combination, often referred to as Kerolox, is utilized in the first stages of numerous launch vehicles, including the Falcon 9, Saturn V, and Soyuz rockets.[1] The combustion of **RP-1** with LOX provides a high thrust, making it ideal for overcoming Earth's gravity during the initial phase of a launch.

The primary chemical reaction for **RP-1** (approximated as dodecane, C₁₂H₂₆) combustion with liquid oxygen is as follows:

$$C_{12}H_{26} + 18.5 O_2 \rightarrow 12 CO_2 + 13 H_2O$$

In practice, the combustion is often run fuel-rich to increase the specific impulse by reducing the average molecular weight of the exhaust gases.[1] This results in the production of carbon monoxide (CO) and hydrogen (H₂) in the exhaust, alongside carbon dioxide and water.

Key Performance Parameters

The performance of an **RP-1**/LOX engine is characterized by several key parameters:



- Specific Impulse (Isp): A measure of the efficiency of a rocket engine, defined as the total
 impulse (or change in momentum) delivered per unit of propellant consumed.[2] It is typically
 measured in seconds.
- Thrust (F): The force exerted by the engine, which propels the rocket. It is dependent on the mass flow rate of the propellant and the exhaust velocity.
- Oxidizer-to-Fuel Ratio (O/F): The mass ratio of the oxidizer (LOX) to the fuel (**RP-1**) that are combusted. This ratio significantly affects the combustion temperature, specific impulse, and overall engine performance.
- Chamber Pressure (Pc): The pressure inside the combustion chamber, which influences the thrust and efficiency of the engine.

Challenges in RP-1/LOX Combustion

Several challenges are associated with the combustion of **RP-1** and LOX:

- Combustion Instability: This phenomenon involves pressure oscillations within the combustion chamber that can lead to catastrophic engine failure.[3][4] These instabilities can be triggered by various factors, including injector design and propellant mixing.[5]
- Heat Transfer and Cooling: The extremely high temperatures generated during combustion necessitate robust cooling systems to prevent the engine from melting. Regenerative cooling, where the RP-1 fuel is circulated through channels in the combustion chamber walls before injection, is a common technique.[6][7]
- Coking: At the high temperatures of the combustion chamber, RP-1 can undergo thermal decomposition and polymerization, leading to the formation of solid carbon deposits (coke).
 [8][9] This can clog cooling channels and injector orifices, impairing engine performance and potentially causing failure.

Quantitative Data

Table 1: Properties of RP-1 and Liquid Oxygen



Property	RP-1 (Rocket Propellant-1)	Liquid Oxygen (LOX)
Chemical Formula	Approx. C12H24 - C12H26	O ₂
Density	~810 - 820 kg/m ³	~1141 kg/m ³
Boiling Point	~190 - 220 °C	-183 °C
Freezing Point	Below -60 °C	-218 °C
Heat of Formation	Varies with composition	0 kJ/mol

Table 2: Typical RP-1/LOX Engine Performance

Parameters

Parameter	Value
Specific Impulse (Sea Level)	250 - 300 s
Specific Impulse (Vacuum)	300 - 360 s
Thrust (per engine)	Varies widely (e.g., ~845 kN for Merlin 1D)
Optimal Oxidizer-to-Fuel Ratio	2.2 - 2.8
Chamber Pressure	4 - 14 MPa (600 - 2000 psia)
Combustion Temperature	~3,300 °C

Experimental Protocols

Protocol 1: Determination of Specific Impulse

Objective: To experimentally determine the specific impulse of an RP-1/LOX rocket engine.

Methodology:

- Test Stand Setup:
 - Securely mount the rocket engine to a static test stand equipped with a thrust measurement system (e.g., a load cell).



- Connect the propellant feed lines for **RP-1** and LOX to their respective tanks.
- Install instrumentation to measure propellant mass flow rates, chamber pressure, and thrust.
- Propellant Loading and Conditioning:
 - Load RP-1 and LOX into their designated, insulated tanks.
 - If required, chill the propellants to their target temperatures.
- Test Firing Sequence:
 - Initiate the data acquisition system to record all sensor data.
 - Open the main propellant valves to allow RP-1 and LOX to flow into the combustion chamber.
 - Ignite the propellants using an appropriate ignition system (e.g., a hypergolic slug or a spark igniter).
 - Allow the engine to fire for a predetermined duration while continuously recording data.
 - Shut down the engine by closing the main propellant valves.
- Data Analysis:
 - Integrate the thrust measurement over the duration of the burn to calculate the total impulse.
 - Integrate the mass flow rate measurements over the same duration to determine the total mass of propellant consumed.
 - Calculate the specific impulse using the formula: Isp = Total Impulse / (Total Propellant Mass * g), where g is the acceleration due to gravity.

Protocol 2: Characterization of Heat Transfer in the Combustion Chamber



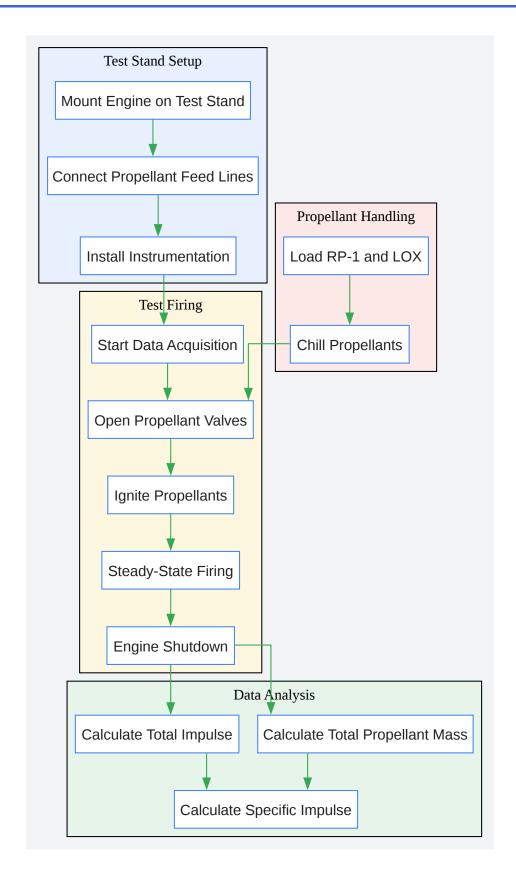
Objective: To measure the heat flux at various locations along the combustion chamber wall.

Methodology:

- Calorimeter Chamber Preparation:
 - Utilize a water-cooled calorimeter chamber with circumferential cooling channels at different axial locations.[8][10]
 - Instrument each cooling channel with thermocouples at the inlet and outlet, and a flow meter to measure the water flow rate.[8]
- Engine Assembly and Test Setup:
 - Assemble the calorimeter chamber with the desired injector and nozzle.
 - Mount the engine on a test stand and connect propellant and coolant lines.
- Test Firing and Data Acquisition:
 - Establish a steady flow of cooling water through the calorimeter channels.
 - Conduct a test firing of the engine as described in Protocol 1.
 - During the firing, record the inlet and outlet temperatures and the mass flow rate of the water for each cooling channel.
- Heat Flux Calculation:
 - For each cooling channel, calculate the heat absorbed by the water using the formula: $Q = \dot{m} * C_P * (T_out T_in)$, where \dot{m} is the mass flow rate of water, C_P is the specific heat capacity of water, and T out and T in are the outlet and inlet temperatures, respectively.
 - Calculate the heat flux (q) at each axial location by dividing the heat absorbed (Q) by the surface area (A) of the cooling channel: q = Q / A.

Visualizations

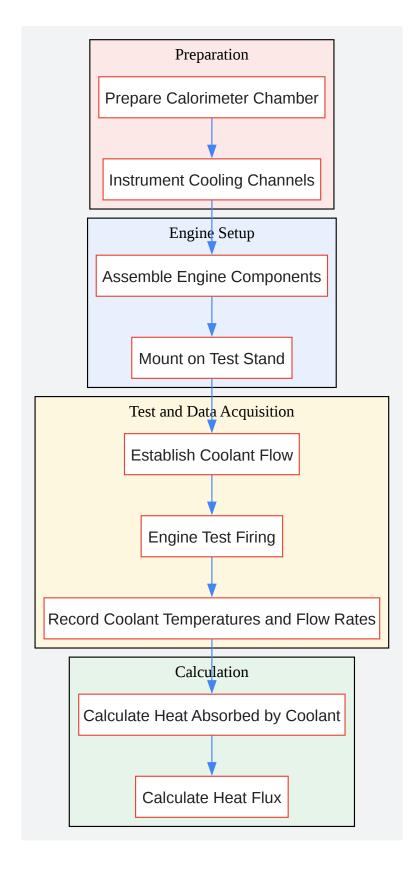




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Caption: Experimental workflow for determining the specific impulse of an RP-1/LOX engine.

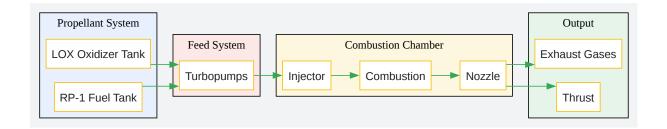




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Caption: Workflow for characterizing heat transfer in a combustion chamber.





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Caption: Logical flow of the RP-1/LOX combustion process in a liquid rocket engine.

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